molecular formula C10H16S B1594468 2-Butyl-5-ethylthiophene CAS No. 54411-06-2

2-Butyl-5-ethylthiophene

Cat. No. B1594468
CAS RN: 54411-06-2
M. Wt: 168.3 g/mol
InChI Key: ORAPMLHUSQJCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-5-ethylthiophene (2-BETh) is a sulfur-containing heterocyclic compound that is part of the thiophene family of compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as being a potential source of new materials for industrial applications. 2-BETh has also been studied for its possible applications in bio- and chemical sensing, as well as for its potential as a bioactive agent.

Scientific Research Applications

Synthesis and Properties of Novel Polythiophenes

A study by Krompiec et al. (2013) focused on the synthesis and properties of novel polythiophenes, where bithiophene units were linked with ethynyl or bisethynylarylenyl bridges. The research highlighted a method for lithiation of 2,2'-bithiophene, using n-butyllithium in dialkyl ether/n-hexane solution. The study delved into the stability, luminescent, and electrochemical behavior of these polymers, finding them to exhibit extraordinary stability during multiple n- and p-doping processes. Theoretical investigations using DFT approach were also conducted to understand the properties of these compounds (Krompiec et al., 2013).

Development of Organic Thin Film Transistors

Research by Kim et al. (2011) introduced new quaterthiophene derivatives for organic thin film transistors (TFTs). They examined the solubility, UV–vis absorption, and molecular structure-dependent packing of these derivatives. The study found that certain derivatives exhibited high field-effect mobilities due to H-aggregation, and the thin film transistors based on these compounds showed highly reproducible transistor performances with narrow distributions of measured field-effect mobilities (Kim et al., 2011).

Electrochemical Synthesis and Characterization of Polythiophenes

Damlin et al. (2004) studied the electrochemical synthesis and charging–discharging reactions of poly(3,4-ethylenedioxythiophene) (PEDOT) in room-temperature ionic liquids. They compared the structures of films prepared in ionic liquids with those prepared in common organic media, providing insights into the doping-induced changes in material absorption in the mid-infrared and UV–Vis region (Damlin et al., 2004).

Development of Electrochromic Devices

Ma et al. (2008) worked on poly(3,4-ethylenedioxythiophene)/TiO2 nanocomposite electrochromic electrodes, using room temperature ionic liquid as electrolyte. Their research aimed at enhancing the long-term stability of electrodes in electrochromic devices (ECDs), finding that the ECDs retained a significant portion of their optical response and electroactivity even after extensive use (Ma et al., 2008).

properties

IUPAC Name

2-butyl-5-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-3-5-6-10-8-7-9(4-2)11-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAPMLHUSQJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334660
Record name 2-Butyl-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-ethylthiophene

CAS RN

54411-06-2
Record name 2-Butyl-5-ethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54411-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene, 2-butyl-5-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-5-ethylthiophene
Reactant of Route 2
Reactant of Route 2
2-Butyl-5-ethylthiophene
Reactant of Route 3
Reactant of Route 3
2-Butyl-5-ethylthiophene
Reactant of Route 4
Reactant of Route 4
2-Butyl-5-ethylthiophene
Reactant of Route 5
Reactant of Route 5
2-Butyl-5-ethylthiophene
Reactant of Route 6
Reactant of Route 6
2-Butyl-5-ethylthiophene

Citations

For This Compound
47
Citations
GS Ochoa, PE Sudol, TJ Trinklein, RE Synovec - Talanta, 2022 - Elsevier
… Testing this, MCR-ALS was applied in an effort to obtain the mass spectrum for 2-butyl-5-ethylthiophene. Unfortunately, MCR-ALS was unable to accurately model the analyte, with the …
Number of citations: 15 www.sciencedirect.com
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
… 2,5-dipropyl- (20), and 2-butyl-5-ethylthiophene (21). The carbenium ions form by routes similar to those shown in Scheme II for the breakdown of 1-butene. (ii) Scheme III. …
Number of citations: 38 pubs.acs.org
JSS Damsté, AC Kock-van Dalen, JW De Leeuw… - … of Chromatography A, 1988 - Elsevier
The ability of flash pyrolysis-gas chromatography with dual flame ionization and flame photometric detection, and flash pyrolysis-gas chromatography-mass spectrometry, to afford …
Number of citations: 123 www.sciencedirect.com
PE Sudol, GS Ochoa, CN Cain, RE Synovec - Analytica Chimica Acta, 2022 - Elsevier
… D ( 1 W b and 2 W b ) for 2-butyl-5-ethylthiophene (Table S1) in … 1 t R and 2 t R as 2-butyl-5-ethylthiophene. However, for the … 2F) tiles, as 2-butyl-5-ethylthiophene is not present natively …
Number of citations: 5 www.sciencedirect.com
EC Coleman, CT Ho, SS Chang - Journal of Agricultural and Food …, 1981 - ACS Publications
The volatile flavor components were isolated from 540 lb of Idaho Russet Burbank baked potatoes. Extensive gas chromatographic analysis yielded 420 fractions. The odor of each …
Number of citations: 115 pubs.acs.org
CHIT HO, EC COLEMAN - Journal of Food Science, 1980 - Wiley Online Library
The gas chromatographic fractions of a baked potato flavor which was isolated from 540 lb of Idaho Russet Burbank potatoes were analyzed by infrared and mass spectrometry. A large …
Number of citations: 20 ift.onlinelibrary.wiley.com
PE Sudol, GS Ochoa, RE Synovec - Journal of Chromatography A, 2021 - Elsevier
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is followed by tile-based Fisher ratio (F-ratio) analysis to …
Number of citations: 28 www.sciencedirect.com
B Mitrevski, PJ Marriott - Journal of Chromatography A, 2014 - Elsevier
… TIC (A) and extracted compound chromatogram (ECC; B) of shale oil sample in 1D GC showing the elution region of tentatively identified 2-butyl-5-ethylthiophene (marked with the …
Number of citations: 21 www.sciencedirect.com
JS Sinninghe Damsté, TI Eglinton… - Geochimica et …, 1989 - dspace.library.uu.nl
The distributions of sulphur-containing compounds generated by flash pyrolysis of macromolecular sedimentary organic matter (kerogen, coal, asphaltenes) were studied by gas …
Number of citations: 197 dspace.library.uu.nl
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 41 flavouring substances in …
Number of citations: 0 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.